molecular formula C16H16N2O3 B6298910 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 2323068-70-6

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B6298910
CAS No.: 2323068-70-6
M. Wt: 284.31 g/mol
InChI Key: OXTPKNXFYQXUKH-UHFFFAOYSA-N
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Description

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by their fused tricyclic structure, which includes an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the base-promoted synthesis described above can be adapted for industrial-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepin-11(10H)-one: A structurally similar compound with different functional groups.

    10,11-Dihydro-5H-dibenz[b,f]azepine:

Uniqueness

2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

8-amino-5-(2-methoxyethyl)benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-9-8-18-13-4-2-3-5-15(13)21-14-7-6-11(17)10-12(14)16(18)19/h2-7,10H,8-9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTPKNXFYQXUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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